7,8,9,10-Tetrahydrotetracene-5,12-dione is an organic compound with the molecular formula and a molecular weight of 262.3 g/mol. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, featuring a unique structure that includes a quinone moiety. This compound is significant in various scientific fields due to its chemical properties and potential applications in organic synthesis and medicinal chemistry.
The synthesis of 7,8,9,10-Tetrahydrotetracene-5,12-dione typically involves the reduction of tetracene-5,12-dione. One common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the double bonds in the tetracene ring system while preserving the quinone functionality.
The molecular structure of 7,8,9,10-Tetrahydrotetracene-5,12-dione can be represented by its InChI key (XFOHBSLKSOSFBE-UHFFFAOYSA-N) and canonical SMILES notation (C1CCC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O). The structure features two carbonyl groups located at positions 5 and 12 of the tetracene framework.
Property | Value |
---|---|
CAS Number | 5349-90-6 |
Molecular Formula | C18H14O2 |
Molecular Weight | 262.3 g/mol |
IUPAC Name | 7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI | InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h3-4,7-10H,1-2,5-6H2 |
Canonical SMILES | C1CCC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O |
7,8,9,10-Tetrahydrotetracene-5,12-dione undergoes several chemical reactions:
The mechanism of action for 7,8,9,10-Tetrahydrotetracene-5,12-dione primarily involves its interaction with biological molecules. It can intercalate into DNA strands, disrupting normal DNA function and inhibiting replication and transcription processes. This intercalation may lead to single-strand breaks in DNA and potentially result in cell death. Additionally, the compound may interact with enzymes such as topoisomerase II, enhancing its biological effects.
The physical properties of 7,8,9,10-Tetrahydrotetracene-5,12-dione include:
Relevant chemical properties include:
Additional analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide further characterization details .
7,8,9,10-Tetrahydrotetracene-5,12-dione has several notable applications:
This compound's unique properties make it valuable for ongoing research in various scientific domains.
CAS No.: 125-66-6
CAS No.: 142-18-7
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: